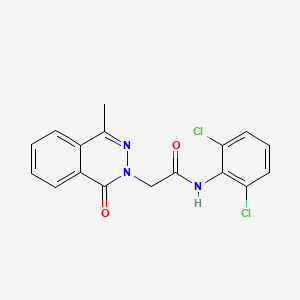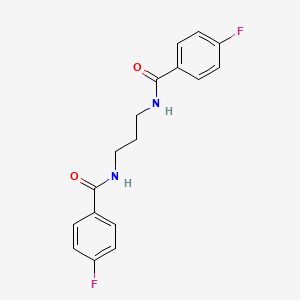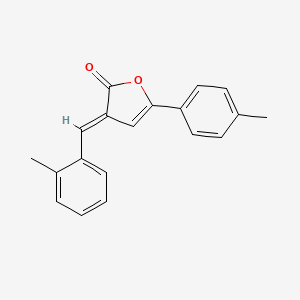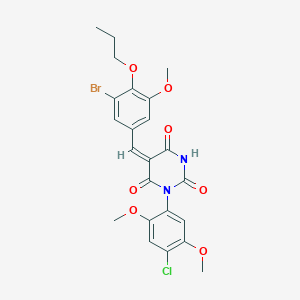![molecular formula C21H16Cl2N2O2 B4900068 bis(4-chlorophenyl)methanone O-{[(4-methylphenyl)amino]carbonyl}oxime](/img/structure/B4900068.png)
bis(4-chlorophenyl)methanone O-{[(4-methylphenyl)amino]carbonyl}oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-chlorophenyl)methanone O-{[(4-methylphenyl)amino]carbonyl}oxime, also known as CMPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMPO is a chelating agent that can selectively bind to metal ions, making it useful in the extraction and separation of metal ions from solutions. In
Applications De Recherche Scientifique
Bis(4-chlorophenyl)methanone O-{[(4-methylphenyl)amino]carbonyl}oxime has been widely used in scientific research for its ability to selectively bind to metal ions. It has been used in the extraction and separation of actinide and lanthanide ions from nuclear waste, as well as in the extraction of metals from ores. This compound has also been used as a chelating agent in analytical chemistry for the determination of metal ions in various samples. Additionally, this compound has been studied for its potential applications in drug delivery systems and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of bis(4-chlorophenyl)methanone O-{[(4-methylphenyl)amino]carbonyl}oxime involves the formation of a complex between the this compound molecule and a metal ion. The this compound molecule contains two oxygen atoms and two nitrogen atoms that can coordinate with the metal ion, forming a stable complex. The selectivity of this compound for certain metal ions is due to the size and charge of the metal ion, as well as the steric hindrance of the this compound molecule.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound is not toxic to cells and does not cause significant damage to DNA. Additionally, this compound has been shown to have low acute toxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using bis(4-chlorophenyl)methanone O-{[(4-methylphenyl)amino]carbonyl}oxime in lab experiments include its high selectivity for certain metal ions, its ability to form stable complexes, and its relatively low toxicity. However, the use of this compound can be limited by its solubility in certain solvents and its potential for degradation under certain conditions.
Orientations Futures
There are several future directions for research on bis(4-chlorophenyl)methanone O-{[(4-methylphenyl)amino]carbonyl}oxime. One area of interest is the development of new synthesis methods that can improve the yield and purity of this compound. Additionally, the use of this compound in drug delivery systems and catalysis is an area of active research. Further studies on the biochemical and physiological effects of this compound could also provide valuable insights into its potential applications.
Méthodes De Synthèse
The synthesis of bis(4-chlorophenyl)methanone O-{[(4-methylphenyl)amino]carbonyl}oxime involves the reaction of bis(4-chlorophenyl)methanone with 4-methylphenyl isocyanate, followed by the addition of hydroxylamine hydrochloride. The resulting product is purified through recrystallization, yielding this compound as a white crystalline solid. The synthesis of this compound is well-established and has been extensively studied in scientific literature.
Propriétés
IUPAC Name |
[bis(4-chlorophenyl)methylideneamino] N-(4-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O2/c1-14-2-12-19(13-3-14)24-21(26)27-25-20(15-4-8-17(22)9-5-15)16-6-10-18(23)11-7-16/h2-13H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLZCQWVWYLQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)ON=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-bromophenyl)-2-methyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4900010.png)
![3-[(1-carboxypropyl)thio]benzoic acid](/img/structure/B4900012.png)

![5-methyl-2-nitro-5,6-dihydro[1,3]oxazolo[3,2-b][1,2,4]triazole-5-carbonitrile](/img/structure/B4900026.png)
![ethyl 3-({[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B4900045.png)




![2-methoxy-N-(1-{1-[(1-methylcyclopropyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4900071.png)
![4-(2-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}-1-cyanovinyl)benzoic acid](/img/structure/B4900078.png)
![8-chloro-7-(1-naphthylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4900081.png)
![2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B4900089.png)